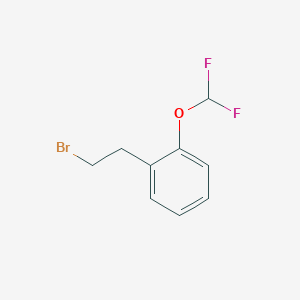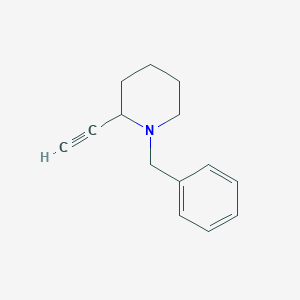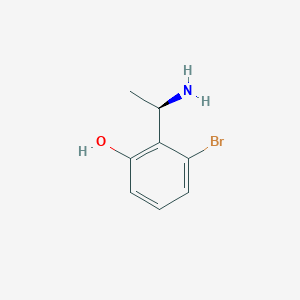
(R)-2-(1-Aminoethyl)-3-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(1-Aminoethyl)-3-bromophenol: is a chiral organic compound that features an aminoethyl group attached to a bromophenol structure
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis.
Bromination: Bromination of phenol derivatives followed by subsequent amination.
Industrial Production Methods:
Batch Production: Conducting reactions in controlled batch processes to ensure consistency and quality.
Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production, enhancing efficiency and scalability.
Analyse Chemischer Reaktionen
(R)-2-(1-Aminoethyl)-3-bromophenol: undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the amino group to an amine oxide.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Formed through reduction reactions.
Substituted Phenols: Produced from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(R)-2-(1-Aminoethyl)-3-bromophenol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Applied in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways Involved: Influences biochemical pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
(R)-2-(1-Aminoethyl)-3-bromophenol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (R)-3-(1-Aminoethyl)benzonitrile, (R)-1-(1-naphthyl)ethylamine.
Uniqueness: The presence of the bromine atom and the specific position of the aminoethyl group contribute to its distinct chemical and biological properties.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
PFHXRVCVKNKTBY-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC=C1Br)O)N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



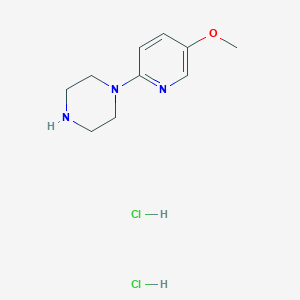
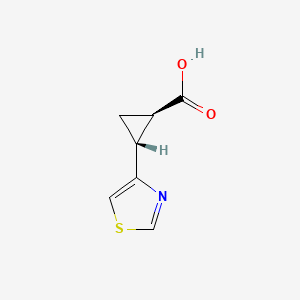
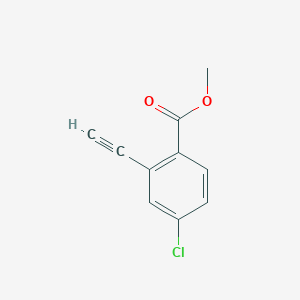

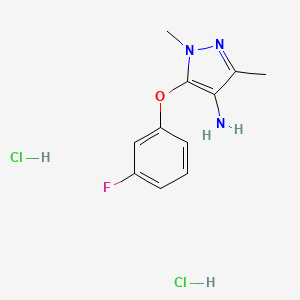

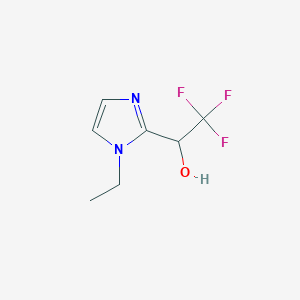
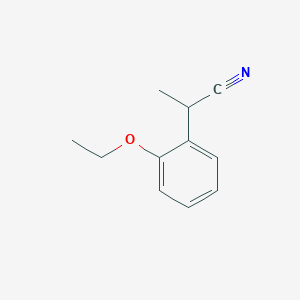
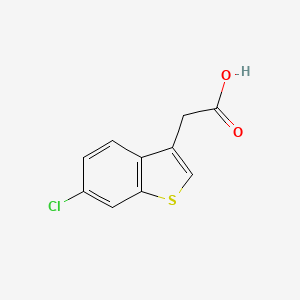
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
